2-[(4-methylphenyl)methyl]guanidine
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Overview
Description
2-[(4-methylphenyl)methyl]guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their strong basicity and ability to form stable complexes with various metal ions. This compound is characterized by the presence of a guanidine group attached to a 4-methylphenylmethyl moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenyl)methyl]guanidine typically involves the reaction of 4-methylbenzylamine with cyanamide under basic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired guanidine compound. This method is efficient and provides good yields under mild reaction conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the guanidine group to amines.
Substitution: The guanidine group can participate in nucleophilic substitution reactions, leading to the formation of substituted guanidines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions
Major Products Formed
The major products formed from these reactions include substituted guanidines, amines, and nitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(4-methylphenyl)methyl]guanidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(4-methylphenyl)methyl]guanidine involves its ability to form stable complexes with metal ions and interact with biological macromolecules. The guanidine group can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves .
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Di-o-tolylguanidine
Uniqueness
2-[(4-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
Properties
CAS No. |
13333-41-0 |
---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-2-4-8(5-3-7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
InChI Key |
VZIQPOAQCQRQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN=C(N)N |
Origin of Product |
United States |
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